molecular formula C14H8N2OS B2429095 1-(thiophen-2-ylcarbonyl)-1H-indole-3-carbonitrile CAS No. 1267340-84-0

1-(thiophen-2-ylcarbonyl)-1H-indole-3-carbonitrile

Cat. No.: B2429095
CAS No.: 1267340-84-0
M. Wt: 252.29
InChI Key: HMONFMBGUFDIDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific molecular structure of “1-(thiophen-2-ylcarbonyl)-1H-indole-3-carbonitrile” would be a combination of these structures, but detailed information is not available in the literature.

Scientific Research Applications

Crystal Structure Analysis and Molecular Docking Studies

Research conducted by Venkateshan et al. (2019) focused on the crystal structure of compounds related to 1-(thiophen-2-ylcarbonyl)-1H-indole-3-carbonitrile. They utilized single crystal X-ray diffraction for structural elucidation and conducted molecular docking studies to explore the potential inhibition of the Nicotinamide phosphoribosyltransferase (NAMPT) enzyme, which has implications in increasing sensitivity to apoptosis in certain cells and tumorspheres (Venkateshan et al., 2019).

Electrosynthesis and Electrochromic Properties

Carbas et al. (2017) investigated the electrosynthesis of a novel monomer, closely related to this compound, with a focus on its optical and electrochemical characterization. Their study revealed the polymer derived from this monomer exhibits a quick color change and high coloration efficiency, suggesting its utility in electrochromic applications (Carbas, Kıvrak, & Kavak, 2017).

Synthesis and Antimicrobial Properties

A study by Gopi et al. (2016) explored the synthesis and characterization of chalcone derivatives that incorporate this compound. These derivatives demonstrated significant antioxidant and antimicrobial activities, suggesting potential applications in medical and pharmaceutical fields (Gopi, Sastry, & Dhanaraju, 2016).

Chemosensors for Metal Ion Detection

Research by Shally et al. (2020) developed novel chemosensors utilizing derivatives of this compound for the selective identification of Pd2+ ions. Their study demonstrated the efficiency of these chemosensors in detecting toxic metal ions, which is crucial in environmental monitoring and industrial processes (Shally et al., 2020).

Antimicrobial and Antitubercular Agents

A study by Walmik (2021) focused on the synthesis of tetrahydro-4-oxo-6-(5-substituted 2-phenyl-1H-indol-3-yl)-2-thioxopyrimidine-5-carbonitrile derivatives, which showed promising antimicrobial and antitubercular properties. This research indicates the potential use of these compounds in treating infectious diseases (Walmik, 2021).

Properties

IUPAC Name

1-(thiophene-2-carbonyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2OS/c15-8-10-9-16(12-5-2-1-4-11(10)12)14(17)13-6-3-7-18-13/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMONFMBGUFDIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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